

An In-depth Technical Guide to Acid Blue 45 (CAS 2861-02-1)

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Compound of Interest

Compound Name: Acid Blue 45

Cat. No.: B039380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid Blue 45**, a synthetic anionic dye widely utilized in various scientific research applications. The document details its chemical and physical properties, toxicological data, and core applications in protein analysis, complete with detailed experimental protocols and visual workflows.

Chemical and Physical Properties

Acid Blue 45, also known as C.I. 63010, is an anthraquinone derivative valued for its vibrant blue color and its utility in biochemical assays.^{[1][2]} It is a water-soluble dye, slightly soluble in ethanol, and insoluble in nonpolar organic solvents like acetone, benzene, and carbon tetrachloride.^{[1][3][4]}

Property	Value	Reference(s)
CAS Number	2861-02-1	
Molecular Formula	C ₁₄ H ₈ N ₂ Na ₂ O ₁₀ S ₂	
Molecular Weight	474.33 g/mol	
IUPAC Name	Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate	
Synonyms	C.I. Acid Blue 45, C.I. 63010, Alizarin Saphirol B, Acid Blue B, Acid Brilliant Blue GS	
Appearance	Dark purple-brown or blue powder	
Melting Point	>300°C	
Maximum Absorbance (λ _{max})	~590-595 nm (when bound to protein)	
Solubility	Soluble in water; slightly soluble in ethanol; insoluble in acetone, benzene, carbon tetrachloride	
Topological Polar Surface Area	258 Å ²	
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	12	

Toxicological Data

The toxicological properties of **Acid Blue 45** have not been fully investigated. It may cause eye, skin, and respiratory tract irritation. Ingestion may be harmful and cause irritation of the digestive tract.

Test	Species	Route	Value	Reference(s)
LD50	Mouse	Oral	2900 mg/kg	

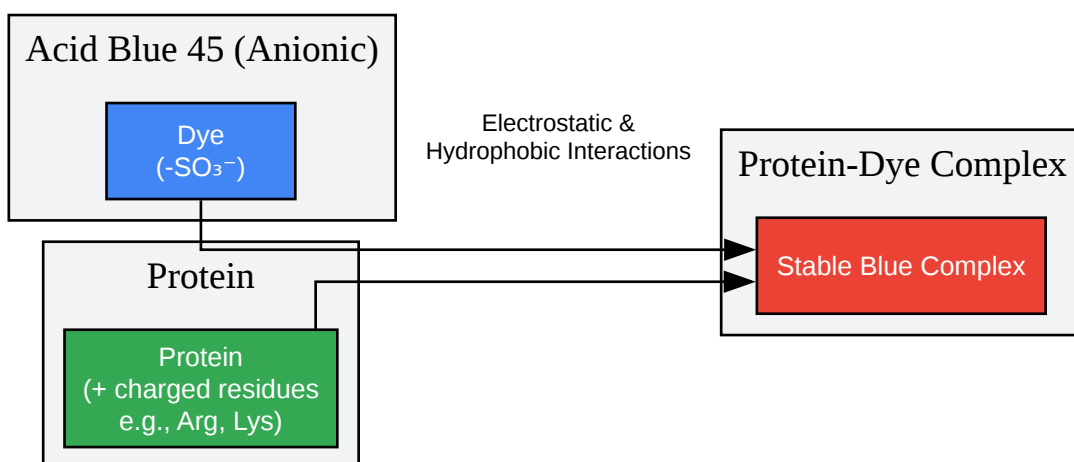
Core Applications in Research

Acid Blue 45 is a cornerstone reagent in molecular biology and biochemistry, primarily for the quantification and visualization of proteins.

- **Protein Quantification (Bradford Assay):** The Bradford assay is a rapid and sensitive method for determining the concentration of protein in a solution. The assay relies on the binding of **Acid Blue 45** (as Coomassie Brilliant Blue G-250) to proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.
- **Protein Visualization in Gels (SDS-PAGE):** Following polyacrylamide gel electrophoresis (PAGE), **Acid Blue 45** is used to stain proteins, rendering them visible as distinct blue bands against a clear background. This allows for the assessment of protein purity, molecular weight, and abundance.

Mechanism of Protein Interaction

The interaction between **Acid Blue 45** and proteins is non-covalent and driven by a combination of electrostatic and hydrophobic forces. The negatively charged sulfonate groups of the dye interact with positively charged basic amino acid residues (primarily arginine, lysine, and histidine) in the protein. Additionally, van der Waals forces and hydrophobic interactions contribute to the stability of the protein-dye complex. This binding stabilizes the anionic, blue form of the dye.



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Figure 1. Mechanism of **Acid Blue 45** binding to protein.

Experimental Protocols

A. Bradford Protein Assay

This protocol describes a standard procedure for determining protein concentration using the Bradford method.

1. Reagent Preparation (Bradford Reagent)

- Dissolve 100 mg of Coomassie Brilliant Blue G-250 (**Acid Blue 45**) in 50 mL of 95% ethanol.
- To this solution, add 100 mL of 85% (w/v) phosphoric acid.
- Once the dye is completely dissolved, bring the total volume to 1 liter with distilled water.
- Filter the solution through Whatman #1 paper to remove any precipitate.
- Store the reagent in a dark bottle at 4°C.

2. Preparation of Protein Standards

- Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL.

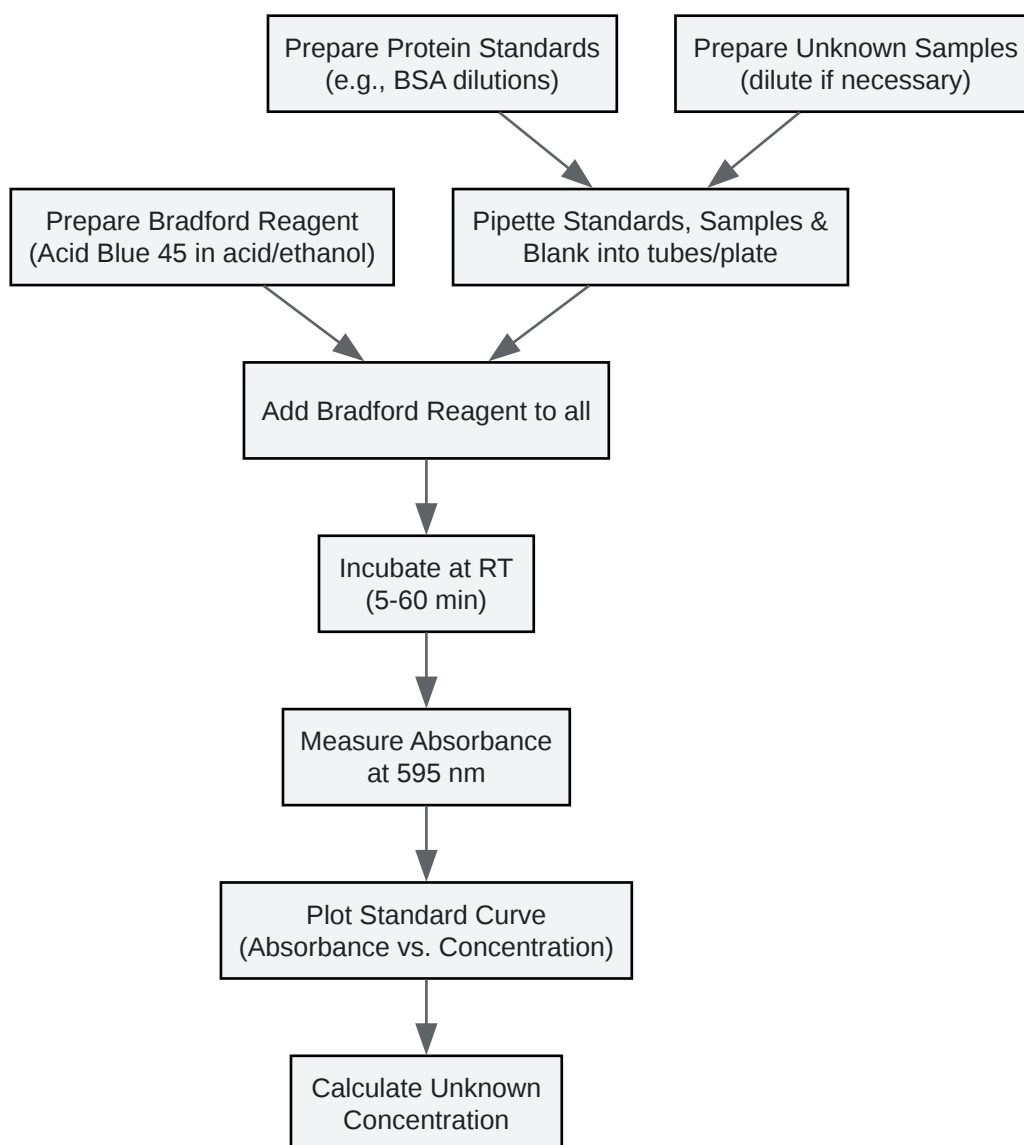
- Create a series of dilutions from the stock solution to generate standards with concentrations ranging from 0.1 to 1.0 mg/mL (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL). Use the same buffer as your unknown sample for dilutions.

3. Assay Procedure

- Pipette a small volume (e.g., 20 μ L) of each standard and each unknown sample into separate, clearly labeled test tubes or microplate wells. Assays should be performed in duplicate or triplicate.
- Prepare a "blank" tube or well containing the same volume of the buffer used for your samples.
- Add a larger volume (e.g., 1 mL) of the Bradford reagent to each tube or well. Mix thoroughly.
- Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
- Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using the blank.
- Measure the absorbance of each standard and unknown sample.

4. Data Analysis

- Subtract the absorbance of the blank from all readings.
- Plot a standard curve of absorbance at 595 nm versus the known protein concentration (in μ g/mL) for the BSA standards.
- Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.



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Figure 2. Experimental workflow for the Bradford Protein Assay.

B. Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol outlines a common method for visualizing proteins in polyacrylamide gels after electrophoresis using an **Acid Blue 45**-based stain.

1. Reagent Preparation

- Staining Solution (0.1% Coomassie G-250):

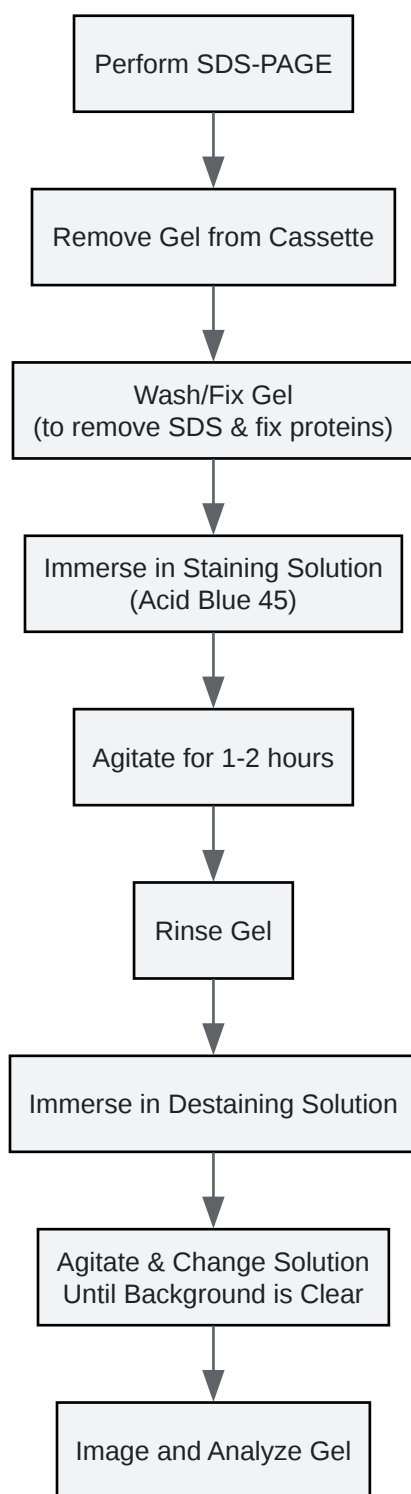
- Dissolve 0.5 g of Coomassie Brilliant Blue G-250 (**Acid Blue 45**) in a solution containing 50% methanol and 10% acetic acid (final volume 500 mL).
- Stir thoroughly and filter to remove any insoluble particles.
- Destaining Solution:
 - Prepare a solution of 40-50% methanol and 10% acetic acid in distilled water.

2. Staining Procedure

- After electrophoresis, carefully remove the polyacrylamide gel from the cassette.
- Fixing (Optional but Recommended): Place the gel in a container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step improves band sharpness.
- Pour off the fixing solution and rinse the gel with deionized water. For SDS-PAGE gels, washing 2-3 times for 5 minutes each in a large volume of water helps remove residual SDS.
- Immerse the gel completely in the Staining Solution. Place it on a gentle orbital shaker and agitate for 1-2 hours at room temperature. Protein bands may become visible within minutes.

3. Destaining Procedure

- Pour off the staining solution (it can often be reused).
- Briefly rinse the gel with deionized water.
- Add the Destaining Solution to the container, ensuring the gel is fully submerged.
- Agitate gently on a shaker. Replace the destaining solution every 20-30 minutes until the background of the gel is clear and the protein bands are sharply defined.
- Once destaining is complete, the gel can be stored in distilled water or a 5% acetic acid solution.



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Figure 3. Workflow for staining protein gels with **Acid Blue 45**.

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